Benzaldehyde, 3,4-dihydroxy-2-methoxy-
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Overview
Description
3,4-Dihydroxy-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H8O4 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring5-methoxyprotocatechualdehyde and is commonly used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3,4-dihydroxy-2-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or can be used for halogenation reactions under acidic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3,4-Dihydroxy-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-2-methoxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but with a hydroxyl group at the para position relative to the aldehyde group.
3,4-Dimethoxybenzaldehyde: Lacks the hydroxyl groups present in 3,4-dihydroxy-2-methoxybenzaldehyde.
2-Hydroxy-4-methoxybenzaldehyde: Differently substituted benzaldehyde with hydroxyl and methoxy groups at different positions.
Uniqueness: 3,4-Dihydroxy-2-methoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3,4-dihydroxy-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHQMCJKHUKPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479950 |
Source
|
Record name | Benzaldehyde, 3,4-dihydroxy-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24006-29-9 |
Source
|
Record name | Benzaldehyde, 3,4-dihydroxy-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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